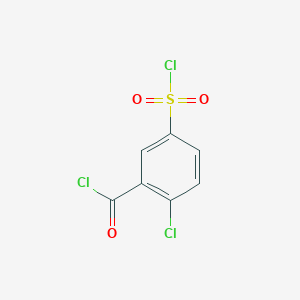
2-Chloro-5-(chlorosulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3Cl2O3S. It is a derivative of benzoyl chloride and is characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include sulfuryl chloride (SO2Cl2) and a catalyst such as aluminum chloride (AlCl3). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems and continuous monitoring helps in optimizing the reaction conditions and improving the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Acylation Reactions: It can act as an acylating agent, introducing the benzoyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Acylation: Reagents such as aluminum chloride (AlCl3) or other Lewis acids are used to facilitate the acylation process.
Major Products Formed
N-aryl-N′ (2-chlorobenzoyl) thioureas: Formed when this compound reacts with aromatic amines and ammonium thiocyanate.
Acylated Polystyrene: Produced during the acylation of polystyrene.
Scientific Research Applications
2-Chloro-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The presence of both chloro and chlorosulfonyl groups enhances its reactivity and allows for selective modifications of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoyl chloride: Similar in structure but lacks the chlorosulfonyl group.
5-Chlorosulfonyl-2-fluorobenzoyl chloride: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
2-Chloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .
Properties
CAS No. |
547739-66-2 |
|---|---|
Molecular Formula |
C7H3Cl3O3S |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-chloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H3Cl3O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |
InChI Key |
ZJIVZMRMIPSRBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














